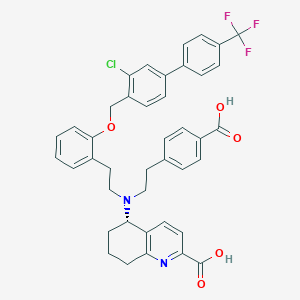

Mosliciguat

Description

Properties

IUPAC Name |

(5S)-5-[2-(4-carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36ClF3N2O5/c42-34-24-30(27-14-16-32(17-15-27)41(43,44)45)12-13-31(34)25-52-38-7-2-1-4-28(38)21-23-47(22-20-26-8-10-29(11-9-26)39(48)49)37-6-3-5-35-33(37)18-19-36(46-35)40(50)51/h1-2,4,7-19,24,37H,3,5-6,20-23,25H2,(H,48,49)(H,50,51)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCWZVGKWGOBKV-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36ClF3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231749-54-3 | |

| Record name | Mosliciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2231749543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOSLICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL039XI4KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Runtevaciguat (BI 685509): A Novel Soluble Guanylate Cyclase Activator for Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated mean pulmonary arterial pressure (mPAP), leading to right ventricular failure and death.[1][2] A key signaling pathway implicated in the pathophysiology of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[3] Endothelial dysfunction in PH leads to impaired NO production, and oxidative stress can render the sGC enzyme insensitive to NO by oxidizing its heme moiety.[3][4]

Traditional therapies, such as sGC stimulators (e.g., Riociguat), target the reduced, NO-sensitive form of sGC. However, a new class of compounds, sGC activators, has emerged to target the oxidized, heme-free, NO-insensitive sGC, which is prevalent in disease states with high oxidative stress. Runtevaciguat (BI 685509) is a novel, potent, and orally bioavailable sGC activator being investigated for its therapeutic potential in conditions marked by impaired NO-sGC-cGMP signaling. This guide provides an in-depth technical overview of Runtevaciguat, focusing on its mechanism, preclinical data, and clinical development.

Mechanism of Action

Runtevaciguat exerts its therapeutic effect by directly activating sGC, independent of the heme moiety. In conditions of oxidative stress, the ferrous (Fe2+) heme in sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme unresponsive to endogenous NO. sGC stimulators like Riociguat require the presence of the reduced heme group to function effectively and act synergistically with NO. In contrast, sGC activators like Runtevaciguat bind to a different allosteric site and can activate the heme-free enzyme, thereby restoring cGMP production in a diseased environment where NO signaling is compromised. This distinct mechanism offers a potential advantage in treating diseases characterized by high oxidative stress.

Preclinical Evidence

In Vitro Characterization

Runtevaciguat has been characterized in various in vitro assays to determine its potency and mechanism. Studies show that in the presence of the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which renders sGC NO-insensitive, Runtevaciguat effectively increases cGMP production.

| Assay Type | Species | Condition | Parameter | Value |

| cGMP Production | Human | Platelet-Rich Plasma + ODQ | EC₅₀ | 467 nM |

| cGMP Production | Rat | Platelet-Rich Plasma + ODQ | EC₅₀ | 304 nM |

Table 1: In Vitro Potency of Runtevaciguat.

Experimental Protocol: In Vitro sGC Activation Assay

A typical protocol to assess the activity of an sGC activator like Runtevaciguat involves the following steps:

-

Enzyme/Cell Preparation: Purified sGC enzyme or cell lysates (e.g., from HEK293 cells overexpressing sGC) are prepared. For whole-cell assays, platelet-rich plasma can be used.

-

Heme Oxidation: The preparation is treated with an oxidizing agent such as ODQ (e.g., 10 µM) to convert the sGC to its NO-insensitive, heme-oxidized state.

-

Incubation with Activator: The oxidized sGC preparation is incubated with varying concentrations of Runtevaciguat.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, guanosine triphosphate (GTP), along with MgCl₂ and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Reaction Termination & Quantification: The reaction is stopped after a defined period (e.g., 30 minutes at 37°C). The amount of cGMP produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods.

-

Data Analysis: The concentration-response data is used to calculate the EC₅₀ value, representing the concentration of Runtevaciguat that elicits a half-maximal response.

In Vivo Models of Pulmonary Hypertension

The Sugen/hypoxia model is a widely used and robust animal model that recapitulates many features of human PH, including severe vascular remodeling. This model is induced by a single injection of the VEGF receptor antagonist Sugen 5416, followed by exposure to chronic hypoxia (e.g., 10% oxygen) for several weeks. While specific data for Runtevaciguat in a PH model is not yet extensively published in the public domain, its efficacy has been demonstrated in models of renal injury, where it reduced fibrosis and proteinuria, effects mediated by the same cGMP pathway. The table below presents typical hemodynamic endpoints measured in the Sugen/hypoxia rat model used to evaluate PH therapies.

| Parameter | Description | Typical Change in PH | Therapeutic Goal |

| mPAP | Mean Pulmonary Arterial Pressure | Increased | Decrease |

| RVSP | Right Ventricular Systolic Pressure | Increased | Decrease |

| RVH | Right Ventricular Hypertrophy (Fulton Index) | Increased | Decrease |

| PVR | Pulmonary Vascular Resistance | Increased | Decrease |

| CO | Cardiac Output | Decreased | Increase/Normalize |

Table 2: Key Hemodynamic Parameters in In Vivo PH Models.

Experimental Protocol: Sugen/Hypoxia Rat Model of PH

-

Animal Selection: Male Sprague-Dawley or Fischer rats are commonly used.

-

Sugen Administration: Animals receive a single subcutaneous injection of Sugen 5416 (SU5416) at a dose of 20 mg/kg.

-

Hypoxia Exposure: Immediately following injection, the animals are placed in a hypoxic chamber with a controlled oxygen level of approximately 10% for 3 to 6 weeks. Control animals are kept in normoxic (room air) conditions.

-

Hemodynamic Assessment: After the exposure period, animals are anesthetized, and right heart catheterization is performed to invasively measure pressures such as RVSP and mPAP.

-

Tissue Collection: Following hemodynamic measurements, the heart and lungs are harvested. The heart is dissected to measure the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton Index), a measure of RVH. Lung tissue is processed for histological analysis to assess vascular remodeling.

Clinical Development

Runtevaciguat (BI 685509) has been evaluated in Phase I studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers showed that Runtevaciguat is rapidly absorbed after oral administration. Its exposure increases in a dose-proportional manner after single doses, with steady-state being reached within 3-5 days of multiple dosing. The pharmacodynamic effects confirmed target engagement, with observed decreases in blood pressure and compensatory increases in heart rate, consistent with the vasodilatory mechanism of sGC activation.

| Parameter | Description | Observation in Healthy Volunteers |

| Tₘₐₓ | Time to maximum plasma concentration | Rapid absorption observed |

| Exposure | Area Under the Curve (AUC) | Near dose-proportional increase with single and multiple doses |

| Accumulation | Drug accumulation with multiple doses | Limited accumulation observed |

| t₁/₂ | Elimination half-life | Not explicitly stated in the provided abstracts |

| PD Marker | Plasma cGMP | Increased, indicating target engagement |

| PD Effect | Blood Pressure / Heart Rate | Decreased BP followed by increased HR |

Table 3: Summary of Pharmacokinetic and Pharmacodynamic Profile of Runtevaciguat.

Safety and Tolerability

In Phase I trials, Runtevaciguat was generally well tolerated. The most frequently reported drug-related adverse events were consistent with its vasodilatory mode of action and included orthostatic dysregulation, headache, and fatigue. These events were often manageable with careful dose uptitration. A Phase Ib study in patients with cirrhosis also found the drug to be generally well tolerated.

Conclusion

Runtevaciguat (BI 685509) is a novel, orally active sGC activator with a distinct mechanism of action that targets the NO-insensitive, oxidized form of the sGC enzyme. This approach is particularly promising for diseases like pulmonary hypertension, where oxidative stress significantly impairs the canonical NO-sGC-cGMP signaling pathway. Preclinical data demonstrate its potency in activating the target enzyme, and Phase I clinical trials have established a manageable safety profile and a pharmacokinetic/pharmacodynamic relationship consistent with its mechanism. Further clinical investigation in patients with pulmonary hypertension is warranted to determine the therapeutic efficacy of this promising new agent.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Therapies for Pulmonary Hypertension Associated with Interstitial Lung Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH) is a frequent and life-threatening complication of interstitial lung disease (ILD), designated as Group 3 PH by the World Health Organization.[1][2] The pathophysiology of PH-ILD is complex, involving hypoxic vasoconstriction, inflammation, and vascular remodeling, leading to increased pulmonary vascular resistance and subsequent right heart failure.[1][3][4] Until recently, therapeutic options were limited and often extrapolated from treatments for pulmonary arterial hypertension (PAH, Group 1 PH), with mixed and sometimes detrimental results. The approval of inhaled treprostinil (Tyvaso®) marked a significant milestone as the first therapy specifically for PH-ILD, demonstrating improvements in exercise capacity. However, a significant unmet need remains, driving the investigation of novel therapeutic agents targeting diverse pathological pathways. This guide provides an in-depth overview of key investigational therapies for PH-ILD, detailing their mechanisms of action, summarizing available clinical trial data, and outlining relevant experimental protocols.

Pathophysiology of PH-ILD: A Complex Interplay

The development of PH in the context of ILD is a multifactorial process. Chronic hypoxia due to impaired gas exchange in the fibrotic lung is a primary driver, triggering hypoxic pulmonary vasoconstriction (HPVC). Persistent vasoconstriction, coupled with endothelial dysfunction and inflammation, leads to profound vascular remodeling. This remodeling is characterized by proliferation of pulmonary artery smooth muscle cells, intimal thickening, and adventitial fibrosis, ultimately resulting in a fixed increase in pulmonary vascular resistance. Key signaling pathways implicated in this process include the transforming growth factor-beta (TGF-β), platelet-derived growth factor (PDGF), and nitric oxide (NO) pathways.

Current Landscape of Investigational Therapies

A growing pipeline of investigational drugs is being evaluated for the treatment of PH-ILD, targeting various aspects of its pathophysiology.

Activin/GDF Signaling Modulators

-

Sotatercept: A fusion protein that acts as a ligand trap for members of the TGF-β superfamily, particularly activins and growth differentiation factors (GDFs). By trapping these ligands, sotatercept aims to rebalance the pro-proliferative (via Smad2/3) and anti-proliferative (via Smad1/5/8) signaling pathways, thereby inhibiting vascular remodeling. While primarily studied in PAH (WHO Group 1), its potential in PH-ILD is under investigation due to the shared proliferative vascular phenotype.

Tyrosine Kinase Inhibitors

-

Seralutinib: An inhaled, multi-targeted tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT. These pathways are involved in the proliferation and migration of cells that contribute to vascular remodeling. The inhaled route of administration is intended to maximize local drug delivery to the lungs and minimize systemic side effects.

-

Imatinib: An oral tyrosine kinase inhibitor that also targets PDGFR. While showing some hemodynamic benefits in PAH, its development for PH has been hampered by a challenging side-effect profile. Its potential in PH-ILD is being explored, with a focus on managing tolerability.

Soluble Guanylate Cyclase (sGC) Stimulators

-

Mosliciguat: An inhaled sGC stimulator designed to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and potentially anti-proliferative effects. Inhaled delivery aims to selectively target the pulmonary vasculature.

Phosphodiesterase 5 (PDE5) Inhibitors

-

Inhaled Vardenafil: A PDE5 inhibitor delivered via a dry powder inhaler. By inhibiting the breakdown of cGMP, it promotes vasodilation in the NO-sGC-cGMP pathway. The inhaled formulation is being investigated for rapid symptom relief, particularly during exercise.

Nrf2 Activators

-

Bardoxolone Methyl: An activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates responses to oxidative stress and inflammation. By activating Nrf2, bardoxolone methyl may reduce inflammation and oxidative stress, which are implicated in the pathogenesis of PH-ILD.

Quantitative Data from Clinical Trials

The following tables summarize the available quantitative data from clinical trials of investigational therapies for PH-ILD.

Table 1: Efficacy Data for Investigational Therapies in PH-ILD

| Drug | Trial Name/Phase | Patient Population | N | Primary Endpoint | Result | Secondary Endpoints of Interest | Result |

| Sotatercept | STELLAR (Phase 3, PAH) | PAH (WHO Group 1) | 323 | Change from baseline in 6MWD at week 24 | Median change of +34.4m vs +1.0m for placebo (p<0.001) | - | - |

| Small Cohort Study | CTD-PAH with concomitant ILD | 7 | Change in 6MWD at 24 weeks | Mean increase from 211m to 348m (p<0.01) | Mean PVR decrease from 7.77 to 4.53 WU (p<0.01) | NT-proBNP decrease from 3056.86 to 1404.29 pg/mL (p<0.01) | |

| Seralutinib | TORREY (Phase 2, PAH) | PAH (WHO Group 1) | 86 | Change in PVR at week 24 | Least squares mean difference of -96.1 dyne·s/cm⁵ vs placebo (p=0.03) | - | - |

| TORREY OLE (PAH) | PAH (WHO Group 1) | 74 | Change in PVR from TORREY baseline to week 72 | Median change of -143 dyne·s/cm⁵ (seralutinib continued group) | - | - | |

| This compound | ATMOS (Phase 1b, PH) | WHO Group 1 and 4 PH | 38 | Peak reduction in PVR | Up to 38% mean peak reduction | - | - |

| Inhaled Vardenafil | VIPAH-PRN 2B (Phase 2b, PAH) | PAH (WHO Group 1) | 86 (planned) | Change from baseline in peak VO₂ during CPET 30 minutes post-dose | Ongoing | Change in 6MWD | Ongoing |

| Imatinib | Phase 2 (PAH) | PAH (WHO Group 1) | 59 | Change from baseline in 6MWD at 24 weeks | No significant change vs placebo | Significant decrease in PVR (-300 vs -78 dynes·s·cm⁻⁵, p<0.01) | Significant increase in cardiac output (+0.6 vs -0.1 L/min, p=0.02) |

| SSc-ILD Pilot | SSc-ILD | 20 | Safety and tolerability | Trend towards improvement in FVC% predicted (+1.74%, p>0.05) | - | - | |

| Bardoxolone Methyl | LARIAT (Phase 2) | PH (Groups 1, 3, 5) | 24 | Change from baseline in 6MWD at 16 weeks | Significant increase of 21.4m vs placebo (p=0.037) | - | - |

6MWD: Six-Minute Walk Distance; PVR: Pulmonary Vascular Resistance; WU: Wood Units; NT-proBNP: N-terminal pro-B-type natriuretic peptide; CPET: Cardiopulmonary Exercise Testing; VO₂: Oxygen Consumption; FVC: Forced Vital Capacity; SSc-ILD: Systemic Sclerosis-associated Interstitial Lung Disease; PAH: Pulmonary Arterial Hypertension; CTD: Connective Tissue Disease.

Table 2: Safety and Tolerability of Investigational Therapies

| Drug | Common Adverse Events (≥10%) | Serious Adverse Events of Note |

| Sotatercept | Epistaxis, dizziness, telangiectasia, increased hemoglobin, thrombocytopenia, increased blood pressure | - |

| Seralutinib | Cough, headache, COVID-19 | Discontinuation due to cough (12.2% in OLE) |

| This compound | Well-tolerated with minimal treatment-emergent adverse events reported in Phase 1b | - |

| Inhaled Vardenafil | Headache (mild to moderate) | No evidence of pulmonary irritation or inflammation in healthy subjects |

| Imatinib | Fatigue, edema, nausea, vomiting, diarrhea, rash, new-onset proteinuria | High rate of discontinuation due to adverse events in SSc-ILD study (35%) |

| Bardoxolone Methyl | Well-tolerated in the LARIAT study | - |

Key Experimental Protocols

Preclinical Models of PH-ILD

4.1.1. Bleomycin-Induced Pulmonary Fibrosis and Hypertension

This model is widely used to recapitulate the key features of PH-ILD.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg). This induces an initial inflammatory phase followed by the development of progressive pulmonary fibrosis.

-

Timeline: Significant fibrosis and PH are typically observed 21-28 days post-bleomycin administration.

-

Key Pathological Features: Increased collagen deposition, presence of fibrotic foci, medial hypertrophy of pulmonary arterioles, and increased right ventricular systolic pressure (RVSP).

4.1.2. Sugen/Hypoxia (SuHx) Model

While primarily a model of severe PAH, it can be adapted to study vascular remodeling in the context of hypoxia, a key driver of PH-ILD.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction: A single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg) followed by exposure to chronic hypoxia (10% O₂) for 3 weeks, and then a return to normoxia.

-

Timeline: Severe, progressive PH develops over several weeks.

-

Key Pathological Features: Occlusive intimal lesions, medial hypertrophy, and perivascular inflammation, leading to a significant increase in RVSP.

Assessment of Therapeutic Efficacy in Preclinical Models

4.2.1. Hemodynamic Assessment: Right Heart Catheterization

This is the gold standard for measuring pulmonary hemodynamics in rodent models.

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Isolate the right external jugular vein.

-

A pressure-volume catheter (e.g., Millar PVR-1030 for mice) is inserted into the jugular vein and advanced into the right ventricle.

-

Record right ventricular pressure to determine RVSP, a surrogate for pulmonary artery systolic pressure.

-

Right ventricular contractility (dP/dtmax) can also be measured.

-

4.2.2. Assessment of Right Ventricular Function: Echocardiography

A non-invasive method to serially monitor cardiac structure and function.

-

Procedure:

-

The animal is lightly anesthetized or sedated.

-

A high-frequency ultrasound probe is used to obtain parasternal short-axis and apical four-chamber views.

-

-

Key Parameters:

-

Tricuspid Annular Plane Systolic Excursion (TAPSE): A measure of longitudinal right ventricular systolic function. Normal is >1.7cm in humans.

-

Right Ventricular Fractional Area Change (RVFAC): A measure of global right ventricular systolic function. Normal is >35% in humans.

-

Right Ventricular Wall Thickness (RVWT): An indicator of right ventricular hypertrophy.

-

Pulmonary Artery Acceleration Time (PAAT): A Doppler-derived measure that is inversely proportional to pulmonary artery pressure.

-

4.2.3. Histopathological Analysis

Provides a qualitative and quantitative assessment of pulmonary vascular and parenchymal remodeling.

-

Procedure:

-

Perfuse and fix the lungs and heart.

-

Embed the tissues in paraffin and section.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology.

-

Masson's Trichrome or Picrosirius Red: To quantify collagen deposition and fibrosis.

-

Verhoeff-Van Gieson (VVG): To visualize elastic laminae and assess vessel wall thickness.

-

-

-

Quantification:

-

Medial Wall Thickness: Calculated as a percentage of the external vessel diameter.

-

Fibrosis Score: (e.g., Ashcroft score) to grade the extent of lung fibrosis.

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in PH-ILD

Caption: Key signaling pathways in PH-ILD and targets of investigational therapies.

Experimental Workflow for Preclinical Drug Evaluation

Caption: A typical experimental workflow for evaluating investigational drugs in preclinical PH-ILD models.

Conclusion and Future Directions

The therapeutic landscape for PH-ILD is rapidly evolving, with several promising investigational agents targeting key pathophysiological pathways. The development of therapies that can halt or even reverse the vascular remodeling process is a primary goal. Future research will likely focus on combination therapies that target multiple pathways simultaneously, as well as personalized medicine approaches to identify patient subgroups most likely to respond to specific treatments. Continued elucidation of the complex interplay between fibrosis and vascular disease in the lung will be crucial for the development of the next generation of therapies for this devastating disease.

References

The Advent of Inhaled Mosliciguat: A Targeted Approach to Pulmonary Hypertension

A Technical Guide on the Discovery and Development of a Novel Soluble Guanylate Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosliciguat (BAY 1237592) represents a significant advancement in the treatment of pulmonary hypertension (PH), offering a first-in-class inhaled soluble guanylate cyclase (sGC) activator.[1][2] Developed through a targeted medicinal chemistry program, this compound is specifically designed for direct lung application to maximize therapeutic efficacy in the pulmonary vasculature while minimizing systemic side effects.[1] Its unique mechanism of action, which involves the activation of the nitric oxide (NO)-unresponsive, heme-free form of sGC (apo-sGC), addresses a key pathological feature of PH associated with oxidative stress.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of inhaled this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: Addressing an Unmet Need in Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A critical signaling pathway implicated in the pathogenesis of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. In healthy individuals, NO produced by endothelial cells stimulates sGC in smooth muscle cells, leading to the production of cGMP, a second messenger that promotes vasodilation and inhibits vascular remodeling.

In many cardiopulmonary diseases, oxidative stress impairs this pathway by oxidizing the heme component of sGC, rendering it insensitive to NO and leading to the formation of apo-sGC. Existing therapies, such as phosphodiesterase type 5 (PDE5) inhibitors and sGC stimulators, are less effective under these conditions as they rely on the presence of functional, heme-containing sGC. This created a clear need for a therapeutic agent that could directly activate apo-sGC, restoring the vasodilatory and anti-proliferative effects of the cGMP pathway in a diseased environment.

The Discovery of this compound: A Heme- and NO-Independent sGC Activator

A dedicated medicinal chemistry initiative was undertaken to identify a novel class of potent sGC activators that could function independently of both heme and NO. This effort led to the discovery of this compound, a compound designed with physicochemical and pharmacokinetic properties optimized for inhaled delivery. The inhaled route was strategically chosen to achieve high lung selectivity, thereby maximizing the therapeutic effect on the pulmonary vasculature while minimizing potential systemic adverse events.

Mechanism of Action: Targeting apo-sGC

This compound's distinct mechanism of action lies in its ability to directly bind to and activate the pathologically relevant, NO-unresponsive apo-sGC. By mimicking the NO-bound state of the heme-binding domain, this compound restores the catalytic function of sGC, leading to increased cGMP production even in the presence of oxidative stress. This targeted activation of apo-sGC results in a cascade of downstream effects, including vasodilation, and potential anti-inflammatory, anti-fibrotic, and anti-proliferative properties.

Preclinical Development: In Vitro and In Vivo Characterization

In Vitro sGC Activation

Experimental Protocol: sGC Activation Assay

-

Enzyme Source: Recombinant soluble guanylate cyclase (sGC) was purified from a baculovirus/Sf9 insect cell expression system.

-

Assay Conditions: The enzyme activity was measured in the presence of Mg2+.

-

Procedure:

-

Purified sGC (both heme-containing and heme-free apo-sGC) was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of guanosine triphosphate (GTP).

-

The production of cyclic guanosine monophosphate (cGMP) was quantified.

-

-

Key Findings: this compound demonstrated specific and potent activation of apo-sGC.

In Vivo Efficacy in Animal Models

Experimental Protocol:

-

Animal Model: Anesthetized Ellegaard Göttinger minipigs.

-

Induction of PH: A continuous intravenous infusion of the thromboxane A2 analog U-46619 (15–45 µg/kg/h) was administered to elevate mean pulmonary arterial pressure (PAP) above 35 mmHg.

-

Drug Administration:

-

Inhaled: this compound was administered as an aerosol using a nebulizer connected to the ventilation system at cumulative doses of 3, 10, 30, 100, and 300 µg/kg.

-

Intravenous: this compound was infused at cumulative doses of 1, 3, 10, 30, and 100 µg/kg.

-

-

Hemodynamic Monitoring: Mean PAP and mean systemic blood pressure (BP) were continuously monitored.

-

Key Findings:

-

Inhaled this compound induced a dose-dependent and selective reduction in PAP without significantly affecting systemic BP.

-

Intravenous administration of this compound led to a non-selective reduction in both PAP and systemic BP.

-

The effects of inhaled this compound were long-lasting and were enhanced under conditions of experimental oxidative stress.

-

Experimental Protocol:

-

Animal Model: Anesthetized rats.

-

Drug Administration: this compound (1, 10, and 100 µg/kg), vehicle, or tiotropium (positive control) were administered via inhalation 60 minutes prior to bronchoprovocation.

-

Induction of Bronchoconstriction: An aerosol of acetylcholine was administered.

-

Lung Function Measurement: Lung resistance (RL) and dynamic compliance were measured at baseline and after acetylcholine challenge.

-

Key Findings: Inhaled this compound demonstrated a dose-dependent bronchodilatory effect, suggesting a beneficial impact on both large and small airways.

Clinical Development: From Healthy Volunteers to Patients

Phase 1 Studies in Healthy Volunteers

Three Phase 1 studies were conducted in healthy male volunteers to characterize the pharmacokinetic profile of inhaled this compound.

Experimental Protocol:

-

Study Design: Randomized, open-label, and placebo-controlled studies.

-

Drug Administration: Single and multiple ascending doses of inhaled this compound were administered as a dry powder formulation. Comparator arms included oral and intravenous administration.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters.

-

Key Findings:

-

Inhaled this compound exhibited a prolonged time to maximum plasma concentration (tmax) and a longer half-life compared to oral and intravenous administration, suggesting the formation of a drug depot in the lungs with slow, continuous release into the systemic circulation.

-

The drug was well-tolerated with no major systemic effects on heart rate or blood pressure.

-

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Administration Route | Dose | tmax (h) | Half-life (h) | Absolute Bioavailability (%) |

| Inhaled | 1000 µg | 2.0 | 15.1 | 18.8 |

| Oral | 1000 µg | 1.0 | 4.4 | 23.1 |

| Inhaled (multiple doses) | 1000 µg | - | 57.4 | - |

| Inhaled (multiple doses) | 2000 µg | - | 42.3 | - |

| Data sourced from Saleh et al., 2025. |

Phase 1b ATMOS Trial in Patients with Pulmonary Hypertension

The proof-of-concept ATMOS trial (NCT03754660) evaluated the safety, tolerability, and efficacy of inhaled this compound in patients with PH.

Experimental Protocol:

-

Study Design: A non-randomized, open-label, dose-escalation study.

-

Participants: 38 patients with World Health Organization (WHO) Group 1 (pulmonary arterial hypertension) or Group 4 (chronic thromboembolic pulmonary hypertension) PH.

-

Drug Administration: Single inhaled doses of this compound (1, 2, and 4 mg) administered via a dry powder inhaler.

-

Efficacy Endpoint: The primary endpoint was the mean reduction in pulmonary vascular resistance (PVR) from baseline.

-

Key Findings:

-

A single inhaled dose of this compound resulted in a sustained and clinically meaningful reduction in PVR.

-

The treatment was well-tolerated.

-

Table 2: Efficacy of Inhaled this compound in the ATMOS Trial

| This compound Dose | Mean Reduction in PVR from Baseline (%) |

| 1 mg | 25.9 |

| 2 mg | 38.1 |

| 4 mg | 36.3 |

| Data from a subset of 20 patients. Sourced from Pulmonary Hypertension News, 2024. |

Future Directions and Conclusion

The promising preclinical and early clinical data have supported the advancement of this compound into a Phase 2 clinical trial (PHocus) to evaluate its efficacy and safety in patients with PH associated with interstitial lung disease (PH-ILD).

Inhaled this compound holds the potential to become a paradigm-shifting therapy for pulmonary hypertension. Its novel mechanism of action, targeting the NO-insensitive apo-sGC, directly addresses the underlying pathophysiology in a significant portion of the patient population. The inhaled route of administration offers the advantage of targeted drug delivery to the lungs, maximizing therapeutic benefit while minimizing systemic side effects. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for the continued development of this compound as a valuable new treatment option for patients with pulmonary hypertension.

References

- 1. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling of Acute Pulmonary Arterial Hypertension in Pigs Using a Stable Thromboxane A2 Analogue (U46619): Dose Adjustment and Assessment of Hemodynamic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Mosliciguat's Therapeutic Potential in Inflammatory and Fibrotic Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosliciguat (BAY 1237592) is a novel, inhaled soluble guanylate cyclase (sGC) activator currently under clinical investigation for pulmonary hypertension associated with interstitial lung disease (PH-ILD).[1][2] As a direct activator of sGC, this compound represents a promising therapeutic approach for diseases characterized by inflammation and fibrosis. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's potential anti-inflammatory and anti-fibrotic properties, drawing upon preclinical and clinical data from this compound and other sGC modulators.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[3] In this pathway, NO binds to the heme moiety of sGC, stimulating the production of cGMP. cGMP, in turn, acts as a second messenger to mediate downstream signaling cascades that promote tissue homeostasis.

A critical distinction of this compound is its classification as an sGC activator, as opposed to an sGC stimulator. This means this compound can activate sGC even in its oxidized, heme-free state, which is prevalent in conditions of high oxidative stress often associated with inflammatory and fibrotic diseases.[2][4] This allows this compound to restore cGMP signaling in environments where sGC stimulators may be less effective. The subsequent increase in intracellular cGMP is believed to drive the anti-inflammatory and anti-fibrotic effects.

Anti-Inflammatory Properties of sGC Activation

Preclinical studies with sGC modulators have demonstrated significant anti-inflammatory effects. A key mechanism involves the suppression of the NF-κB signaling pathway and the NLRP3 inflammasome. For instance, the sGC stimulator praliciguat has been shown to exert anti-inflammatory actions in the liver by inducing protein kinase G (PKG)-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn reduces NF-κB activity and the transcription of Il1b and Nlrp3 genes.

Quantitative Data from Preclinical Anti-Inflammatory Studies (sGC Modulators)

| Compound | Model | Key Findings | Reference |

| Praliciguat | Human Renal Proximal Tubular Cells (TNF-α challenged) | Inhibited expression of proinflammatory cytokines and secretion of MCP-1. | |

| Praliciguat | Obese ZSF1 Rat Model of Diabetic Nephropathy | Lowered renal expression of genes in inflammation pathways. | |

| BAY 41-2272 | Human Corneal Keratocytes (TGF-β1 challenged) | Reduced IL1B and IL6 gene expression. | |

| BAY 41-2272 | Human Conjunctival Fibroblasts (TGF-β1 challenged) | Significantly decreased secretion of IL-1β and IL-6. |

Anti-Fibrotic Properties of sGC Activation

The anti-fibrotic effects of sGC activation are mediated through the inhibition of key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. Activation of the sGC-cGMP pathway can interfere with TGF-β signaling, leading to reduced fibroblast-to-myofibroblast differentiation, decreased collagen production, and diminished extracellular matrix deposition.

Quantitative Data from Preclinical Anti-Fibrotic Studies (sGC Modulators)

| Compound | Model | Key Findings | Reference |

| Runcaciguat | ZSF1 Rat Model of Diabetic Nephropathy | Dose-dependently attenuated the development of proteinuria. | |

| Praliciguat | Obese ZSF1 Rat Model of Diabetic Nephropathy | Attenuated proteinuria. | |

| BAY 41-2272 | Human Corneal Keratocytes (TGF-β1 challenged) | Significantly decreased ACTA2, COL1A1, COL1A2, and FN1 gene expression. | |

| BAY 41-2272 | Human Conjunctival Fibroblasts (TGF-β1 challenged) | Significantly downregulated FAP, ACTA2, COL1A1, COL1A2, and FN1 mRNA levels. |

Experimental Protocols in Preclinical Research

Bleomycin-Induced Dermal Fibrosis Model

This model is widely used to study cutaneous fibrosis.

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a defined area of the back for a period of 2-4 weeks.

-

Treatment: Concurrently, or after the induction phase, animals are treated with the sGC modulator (e.g., this compound) or vehicle control, typically via oral gavage or another appropriate route.

-

Analysis: At the end of the study period, skin samples are harvested for analysis. Key endpoints include dermal thickness (measured by histology), collagen content (quantified by hydroxyproline assay), and the number of myofibroblasts (identified by α-smooth muscle actin staining).

ZSF1 Rat Model of Diabetic Nephropathy

This model spontaneously develops obesity, type 2 diabetes, and progressive kidney disease.

-

Animal Model: Obese ZSF1 rats are used as the disease model, with lean littermates serving as controls.

-

Treatment: Treatment with the sGC modulator or vehicle is typically initiated at an age when signs of nephropathy are emerging and continues for several weeks.

-

Analysis: Key endpoints include urinary albumin-to-creatinine ratio (a measure of proteinuria), blood pressure, and histological assessment of kidney damage (e.g., glomerulosclerosis, tubulointerstitial fibrosis). Gene expression analysis of inflammatory and fibrotic markers in kidney tissue is also commonly performed.

Clinical Development of this compound

This compound is currently in Phase 2 clinical development for PH-ILD. The ongoing PHocus trial (NCT06635850) is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of inhaled this compound in this patient population. While the primary endpoints are focused on hemodynamic measures such as pulmonary vascular resistance, the choice of PH-ILD as an indication underscores the therapeutic rationale of targeting a fibrotic lung disease with an sGC activator. Future analyses from this and other studies may include biomarkers of inflammation and fibrosis that could provide direct clinical evidence of this compound's effects on these processes.

Conclusion

The activation of soluble guanylate cyclase by this compound presents a compelling, mechanistically-driven approach to treating diseases with inflammatory and fibrotic components. Extensive preclinical data from the broader class of sGC modulators strongly support the potential for anti-inflammatory and anti-fibrotic efficacy. The unique ability of this compound to act as an sGC activator, even in states of high oxidative stress, may offer an advantage in these complex disease environments. The ongoing clinical development of this compound will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhaled this compound (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Lung Deposition After Administration of Inhaled this compound (BAY 1237592): Results from Randomized Phase I Studies in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Structure and Properties of Mosliciguat

Introduction

Mosliciguat (BAY 1237592) is an investigational, first-in-class, inhaled soluble guanylate cyclase (sGC) activator being developed for the treatment of pulmonary hypertension.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and clinical pharmacokinetics, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (5S)-5-[[2-(4-Carboxyphenyl)ethyl][2-[2-[[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5S)-5-[[2-(4-Carboxyphenyl)ethyl][2-[2-[[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | [3] |

| Other Names | BAY 1237592 | [2] |

| CAS Number | 2231749-54-3 | |

| Molecular Formula | C41H36ClF3N2O5 | |

| Molar Mass | 729.19 g·mol−1 |

Mechanism of Action

This compound is a soluble guanylate cyclase (sGC) activator. sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, leading to vasodilation, and has anti-inflammatory, anti-fibrotic, and anti-proliferative effects.

In pathological conditions such as pulmonary hypertension, oxidative stress can lead to the oxidation and loss of the heme group from sGC, rendering it insensitive to NO. This form of the enzyme is known as apo-sGC. This compound is specifically designed to activate this NO-unresponsive apo-sGC, thereby restoring the production of cGMP and its beneficial downstream effects. This mechanism is distinct from sGC stimulators, which require the presence of the heme group to be effective. The inhaled route of administration delivers the drug directly to the lungs, aiming to maximize efficacy in the pulmonary vasculature while minimizing systemic side effects.

Pharmacokinetics

Phase I clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of this compound. The data from these studies highlight the differences between inhaled and oral administration.

Table 1: Single Dose Pharmacokinetic Parameters of this compound

| Parameter | Inhaled (1000 µg) | Oral (1000 µg) |

| tmax (h) | 2.0 | 1.0 |

| Half-life (h) | 15.1 | 4.4 |

| Absolute Bioavailability | 16.3% (with charcoal block) | 23.1% |

Table 2: Multiple Dose Pharmacokinetic Parameters of Inhaled this compound

| Dose | Half-life (h) | AUC Accumulation Ratio (Day 8) | Cmax Accumulation Ratio (Day 8) | Trough Level Accumulation Ratio (Day 8) | Trough Level Accumulation Ratio (Day 14) |

| 1000 µg | 57.4 | 1.45 - 1.51 | 1.15 - 1.21 | 1.7 - 2.1 | 2.5 |

| 2000 µg | 42.3 | 1.45 - 1.51 | 1.15 - 1.21 | 1.7 - 2.1 | N/A |

The longer half-life and time to maximum plasma concentration (tmax) observed with inhaled this compound suggest the formation of a drug depot in the lungs, leading to a slow and sustained release into the systemic circulation. This pharmacokinetic profile supports the potential for once-daily dosing.

Experimental Protocols

The pharmacokinetic data were obtained from three Phase I clinical trials. The general methodologies are described below.

Study 1: Single Dose, Crossover Study

-

Design: Randomized, open-label, four-way crossover study.

-

Participants: Healthy male volunteers.

-

Interventions:

-

Inhaled this compound (1000 µg)

-

Inhaled this compound (1000 µg) with oral activated charcoal block (to prevent gastrointestinal absorption of the swallowed fraction)

-

Oral this compound solution (1000 µg)

-

Intravenous this compound (100 µg)

-

-

Objective: To compare the pharmacokinetics of different routes of administration and determine absolute bioavailability.

Study 2: Multiple Dose, Dose Escalation Study

-

Design: 8-day, randomized, single-blind, placebo-controlled, multiple-dose escalation study.

-

Participants: Healthy male volunteers.

-

Interventions: Once-daily inhaled this compound at doses of 480 µg, 1000 µg, and 2000 µg, or placebo.

-

Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending doses.

Study 3: Multiple Dose, Two-Week Study

-

Design: 2-week, multiple-dose, randomized, placebo-controlled, single-blind study.

-

Participants: Healthy male volunteers.

-

Intervention: Once-daily inhaled this compound (1000 µg) or placebo.

-

Objective: To evaluate the pharmacokinetics and safety of a longer duration of administration.

Therapeutic Potential and Current Status

This compound's unique mechanism of action, targeting the NO-unresponsive form of sGC, and its favorable pharmacokinetic profile with inhaled administration, position it as a promising therapeutic candidate for pulmonary hypertension. By delivering the drug directly to the lungs, it has the potential to improve pulmonary circulation and airway resistance with reduced systemic side effects. This compound is currently in Phase 2 clinical development for pulmonary hypertension associated with interstitial lung disease (PH-ILD). The ongoing PHocus study, a randomized, double-blind, placebo-controlled trial, is evaluating its safety and efficacy in this patient population.

References

The Significance of Targeting Apo-sGC in Pulmonary Vascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary vascular diseases, including pulmonary arterial hypertension (PAH), are characterized by endothelial dysfunction, impaired nitric oxide (NO) signaling, and subsequent pathological vascular remodeling. A key enzyme in the NO signaling cascade, soluble guanylate cyclase (sGC), has emerged as a critical therapeutic target. Under conditions of oxidative stress prevalent in pulmonary vascular disease, sGC can become oxidized or lose its heme group, rendering it insensitive to endogenous NO. This heme-free form, known as apo-sGC, represents a key pathological state. This technical guide provides an in-depth exploration of the significance of targeting apo-sGC, detailing the molecular mechanisms, experimental validation, and clinical translation of a novel class of therapeutic agents known as sGC activators.

The Nitric Oxide-sGC-cGMP Signaling Pathway in Pulmonary Vasculature

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a pivotal role in regulating vascular tone, smooth muscle cell proliferation, and platelet aggregation[1][2]. In healthy pulmonary arteries, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the ferrous (Fe²⁺) heme moiety of sGC[1][2]. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP activates protein kinase G (PKG), which mediates downstream effects leading to vasodilation and inhibition of vascular remodeling[3].

Signaling Pathway Diagram

Caption: The NO-sGC-cGMP signaling pathway in the pulmonary vasculature.

Pathophysiology: The Rise of Apo-sGC in Pulmonary Vascular Disease

A hallmark of pulmonary vascular diseases such as PAH is the presence of oxidative stress, which leads to the production of reactive oxygen species (ROS). ROS can oxidize the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state, or even lead to the complete loss of the heme group, resulting in the formation of apo-sGC. This modified form of the enzyme is unresponsive to NO, leading to a dysfunctional NO-sGC-cGMP signaling pathway, reduced cGMP levels, and the pathological hallmarks of PAH: vasoconstriction, smooth muscle cell proliferation, and vascular remodeling.

Therapeutic Strategies: sGC Stimulators vs. sGC Activators

Two distinct classes of drugs have been developed to target the sGC pathway: sGC stimulators and sGC activators.

-

sGC Stimulators (e.g., Riociguat): These compounds, such as riociguat, act on the reduced, heme-containing form of sGC. They sensitize sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO. Their efficacy, however, is dependent on the presence of the heme group.

-

sGC Activators (e.g., Cinaciguat): In contrast, sGC activators, like cinaciguat, target the oxidized or heme-free apo-sGC. They bind to the empty heme pocket, mimicking the NO-activated state of the enzyme and restoring cGMP production in a diseased environment where NO signaling is impaired. This unique mechanism of action makes them particularly promising for treating diseases characterized by high oxidative stress.

Mechanism of Action Diagram

Caption: Distinct mechanisms of sGC stimulators and activators.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of targeting the sGC pathway has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for sGC modulators and other approved PAH therapies for comparison.

Table 1: Preclinical Efficacy of an sGC Activator (Cinaciguat) in a Neonatal Lamb Model of Pulmonary Hypertension

| Parameter | Control | Cinaciguat (35 µg/kg/day for 7 days) | p-value |

| Hemodynamics | |||

| Mean Pulmonary Arterial Pressure (mmHg) | 35 ± 2 | 28 ± 3 | < 0.05 |

| Pulmonary Vascular Resistance (mmHg/L/min) | 0.38 ± 0.04 | 0.25 ± 0.03 | < 0.05 |

| Cardiac Output (L/min) | 0.92 ± 0.08 | 1.12 ± 0.1 | > 0.05 |

| Right Ventricular Hypertrophy | |||

| RV / (LV + Septum) Weight Ratio | 0.45 ± 0.03 | 0.32 ± 0.02 | < 0.05 |

| Vascular Remodeling | |||

| Medial Wall Thickness (% of vessel diameter) | 25 ± 2 | 18 ± 1.5 | < 0.05 |

Table 2: Key Efficacy Outcomes from Pivotal Phase 3 Clinical Trials in PAH

| Trial (Drug) | Patient Population | N | Primary Endpoint | Result |

| PATENT-1 (Riociguat) | PAH (WHO Group 1) | 443 | Change from baseline in 6-minute walk distance (6MWD) at week 12 | +36 m (95% CI, 20 to 52; p<0.001) vs. placebo |

| CHEST-1 (Riociguat) | Inoperable or persistent/recurrent CTEPH (WHO Group 4) | 261 | Change from baseline in 6MWD at week 16 | +46 m (95% CI, 25 to 67; p<0.001) vs. placebo |

| SERAPHIN (Macitentan) | PAH (WHO Group 1) | 742 | Time to first morbidity or mortality event | 45% risk reduction (HR 0.55; 97.5% CI, 0.39 to 0.76; p<0.001) vs. placebo (10 mg dose) |

| GRIPHON (Selexipag) | PAH (WHO Group 1) | 1156 | Time to first morbidity or mortality event | 40% risk reduction (HR 0.60; 99% CI, 0.46 to 0.78; p<0.001) vs. placebo |

Table 3: Hemodynamic and Biomarker Changes in the PATENT-1 and CHEST-1 Trials

| Parameter | PATENT-1 (Riociguat vs. Placebo) | CHEST-1 (Riociguat vs. Placebo) |

| Hemodynamics | ||

| Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | -223 (p<0.001) | -246 (p<0.001) |

| Change in Cardiac Index (L/min/m²) | +0.6 (p<0.001) | +0.5 (p<0.001) |

| Biomarker | ||

| Change in NT-proBNP (pg/mL) | -198 (p<0.001) | -215 (p<0.001) |

Key Experimental Protocols

Measurement of sGC Activity

This protocol is based on the measurement of cGMP produced from GTP by sGC in cell or tissue lysates.

Materials:

-

Tissue/cell homogenizer

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM IBMX, 1 mM GTP)

-

sGC activator/stimulator of interest

-

[α-³²P]GTP

-

Trichloroacetic acid (TCA)

-

Dowex and Alumina columns for cGMP purification

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Homogenize tissue or lyse cells in a suitable buffer on ice.

-

Centrifuge the homogenate to obtain the cytosolic fraction containing sGC.

-

Determine the protein concentration of the supernatant.

-

Set up reaction tubes containing reaction buffer, a defined amount of protein, and the test compound (sGC activator/stimulator) or vehicle.

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding [α-³²P]GTP and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding cold TCA.

-

Separate [α-³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [α-³²P]cGMP using a scintillation counter.

-

Express sGC activity as pmol of cGMP formed per minute per mg of protein.

Quantification of cGMP Levels by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in biological samples.

Materials:

-

Commercial cGMP ELISA kit (containing cGMP-coated plates, cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Sample lysates (prepared in 0.1 M HCl to inhibit phosphodiesterase activity)

-

Microplate reader

Procedure:

-

Prepare cGMP standards and samples according to the kit manufacturer's instructions.

-

Add standards and samples to the wells of the cGMP-coated microplate.

-

Add the anti-cGMP antibody to each well.

-

Incubate as per the manufacturer's protocol to allow competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate to allow color development.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cGMP concentration in the samples by interpolating from the standard curve.

Assessment of Pulmonary Vascular Remodeling by Histology

This protocol outlines the histological assessment of vascular remodeling in lung tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue blocks

-

Microtome

-

Glass slides

-

Stains (e.g., Hematoxylin and Eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastic fibers, Masson's trichrome for collagen)

-

Immunohistochemistry reagents (e.g., anti-alpha-smooth muscle actin antibody to identify smooth muscle)

-

Microscope with a calibrated eyepiece or image analysis software

Procedure:

-

Cut 4-5 µm thick sections from the paraffin-embedded lung tissue blocks using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Perform the desired staining procedure (H&E, VVG, Masson's trichrome, or immunohistochemistry).

-

Dehydrate and mount coverslips on the stained sections.

-

Examine the sections under a microscope.

-

For quantitative analysis, capture images of small pulmonary arteries (e.g., 50-200 µm external diameter).

-

Using image analysis software, measure the following parameters:

-

External and internal vessel diameter.

-

Medial wall thickness.

-

Calculate the percentage of medial wall thickness: [(External Diameter - Internal Diameter) / External Diameter] x 100.

-

Assess the degree of muscularization of small, previously non-muscularized arterioles.

-

Experimental Workflow for Screening and Validation of Apo-sGC Activators

The following diagram illustrates a typical workflow for the discovery and preclinical validation of novel apo-sGC activators.

Caption: A logical workflow for the discovery of apo-sGC activators.

Conclusion and Future Directions

Targeting apo-sGC with sGC activators represents a highly significant and mechanistically elegant approach to treating pulmonary vascular diseases. By directly addressing the consequences of oxidative stress on a key signaling pathway, these agents have the potential to restore vascular homeostasis in a diseased environment where traditional NO-based therapies may be less effective. The clinical success of the sGC stimulator riociguat has paved the way for the further development of sGC modulators. Ongoing research is focused on the development of next-generation sGC activators with improved pharmacokinetic and pharmacodynamic profiles, as well as exploring their therapeutic potential in other cardiovascular and fibrotic diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling. The continued investigation into the biology of sGC and the development of novel compounds targeting its various redox states hold great promise for the future of cardiovascular medicine.

References

Methodological & Application

Application Notes and Protocols for Mosliciguat Dry Powder Inhaler in a Research Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mosliciguat, a first-in-class soluble guanylate cyclase (sGC) activator administered via a dry powder inhaler (DPI), for research and development applications. The detailed protocols below are intended to guide researchers in the preclinical and clinical evaluation of inhaled this compound.

Introduction to this compound

This compound (BAY 1237592) is an investigational drug being developed for the treatment of pulmonary hypertension (PH).[1][2][3] It is the first sGC activator specifically designed for inhalation as a dry powder.[1][2] This targeted delivery to the lungs aims to maximize therapeutic effects on the pulmonary vasculature while minimizing systemic side effects.

Mechanism of Action

This compound activates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway. In pathological conditions such as PH, oxidative stress can lead to the formation of a NO-unresponsive, heme-free form of sGC, known as apo-sGC. This compound is unique in its ability to directly activate this apo-sGC, independent of NO and the heme group. This activation restores the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to vasodilation, and may also have anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

Dry Powder Inhaler Formulation and Administration

This compound is formulated as a lactose carrier-based dry powder for inhalation. This formulation is designed for once-daily administration using a low-resistance dry powder inhaler (DPI) device. The direct delivery to the lungs allows for high local concentrations, with studies suggesting the formation of a drug depot in the lungs, leading to a prolonged duration of action and slow release into the systemic circulation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of inhaled this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)

| Parameter | Inhaled this compound (1000 µg) | Oral this compound (1000 µg) |

| Time to Maximum Plasma Concentration (tmax) | 2.0 h | 1.0 h |

| Half-life (t1/2) | 15.1 h | 4.4 h |

| Absolute Bioavailability | 16.3% (with charcoal block) | 23.1% |

Data sourced from a Phase I, randomized, open-label, four-way crossover study.

Table 2: Pharmacokinetic Parameters of Inhaled this compound in Healthy Male Volunteers (Multiple Doses)

| Dose | Half-life (t1/2) after 8 days |

| 1000 µg | 57.4 h |

| 2000 µg | 42.3 h |

Data sourced from an 8-day, randomized, single-blind, placebo-controlled, multiple-dose escalation study.

Table 3: Pharmacodynamic Effects of Inhaled this compound in a Phase 1b Study (ATMOS) in Patients with Pulmonary Hypertension

| Dose | Mean Peak Reduction in Pulmonary Vascular Resistance (PVR) from Baseline |

| 1.0 mg | -25.9% |

| 2.0 mg | -38.1% |

| 4.0 mg | -36.3% |

Data from a non-randomized, open-label, dose-escalation, proof-of-concept study in 38 patients with WHO Group 1 and Group 4 PH.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the research and development of inhaled this compound.

Protocol for Characterization of this compound Dry Powder Inhaler Aerosol Properties

This protocol describes the determination of the aerodynamic particle size distribution (APSD) of this compound from a DPI using a cascade impactor.

Materials and Equipment:

-

This compound Dry Powder Inhaler and corresponding capsules

-

Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

-

Vacuum pump

-

Flow meter

-

Collection plates/filters for the impactor stages

-

Validated HPLC-UV or LC-MS/MS method for this compound quantification

-

Solvents for drug recovery (e.g., methanol, acetonitrile)

Procedure:

-

Assemble the cascade impactor according to the manufacturer's instructions. If necessary, coat the collection surfaces to prevent particle bounce.

-

Connect the impactor to the vacuum pump and calibrate the airflow to the desired rate (e.g., 60 L/min).

-

Load a this compound capsule into the DPI device.

-

Connect the DPI to the induction port of the impactor.

-

Actuate the vacuum pump to draw air through the DPI and into the impactor for a set duration (e.g., 4 seconds) to simulate an inhalation.

-

Disassemble the impactor and carefully recover the drug deposited on each stage and in the induction port and mouthpiece using a suitable solvent.

-

Quantify the amount of this compound in each sample using a validated analytical method.

-

Calculate the following parameters:

-

Emitted Dose (ED): The total mass of drug that exits the inhaler.

-

Fine Particle Dose (FPD): The mass of particles with an aerodynamic diameter typically less than 5 µm.

-

Fine Particle Fraction (FPF): The FPD as a percentage of the ED.

-

Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller.

-

Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.

-

Protocol for In Vitro cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a method to measure the in vitro activity of this compound by quantifying cGMP production in a relevant cell line, such as human pulmonary artery smooth muscle cells (hPASMC).

Materials and Equipment:

-

Human pulmonary artery smooth muscle cells (hPASMC)

-

Cell culture reagents (media, serum, antibiotics)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

Commercial cGMP ELISA kit

-

Plate reader

Procedure:

-

Seed hPASMCs in a multi-well plate and grow to confluence.

-

The day before the experiment, replace the growth medium with a serum-free medium.

-

On the day of the experiment, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known sGC activator or NO donor).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

-

Perform the cGMP ELISA according to the kit protocol.

-

Read the absorbance on a plate reader.

-

Calculate the concentration of cGMP in each sample based on the standard curve.

-

Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship.

Protocol for In Vivo Thromboxane-Induced Pulmonary Hypertension Minipig Model

This protocol outlines the induction of acute, reversible PH in minipigs to evaluate the in vivo efficacy of inhaled this compound.

Materials and Equipment:

-

Minipigs

-

Anesthesia and surgical monitoring equipment

-

Catheters for hemodynamic monitoring (pulmonary artery, systemic artery)

-

Thromboxane A2 analogue (U46619)

-

Inhalation system for delivering aerosolized this compound to anesthetized, ventilated animals

-

Data acquisition system for recording hemodynamic parameters

Procedure:

-

Anesthetize the minipig and maintain anesthesia throughout the experiment.

-

Surgically place catheters to continuously monitor pulmonary artery pressure (PAP), systemic arterial pressure (SAP), and cardiac output (CO).

-

Allow the animal to stabilize and record baseline hemodynamic measurements.

-

Induce PH by continuous intravenous infusion of U46619. Titrate the infusion rate (e.g., starting at 0.2 µg/kg/min and increasing) to achieve a stable and target mean PAP (e.g., 40 mmHg).

-

Once stable PH is established, administer a single inhaled dose of this compound or vehicle control via the inhalation system.

-

Continuously monitor and record PAP, SAP, and CO for a defined period post-administration (e.g., 1-2 hours).

-

Calculate Pulmonary Vascular Resistance (PVR) using the formula: PVR = (Mean PAP - Pulmonary Artery Wedge Pressure) / CO.

-

Analyze the change in PAP and PVR from the hypertensive baseline to assess the pharmacodynamic effect of this compound.

Protocol for Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of this compound in plasma samples.

Materials and Equipment:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column suitable for the separation of this compound

-

Plasma samples from study subjects

-

Internal standard (e.g., a stable isotope-labeled version of this compound)

-

Acetonitrile (for protein precipitation)

-

Mobile phase solvents (e.g., formic acid in water and acetonitrile)

-

Calibration standards and quality control samples

Procedure:

-

Thaw plasma samples and vortex.

-

To a defined volume of plasma (e.g., 100 µL), add the internal standard.

-

Precipitate plasma proteins by adding a volume of cold acetonitrile (e.g., 3 volumes).

-

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.

-

Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

-

Separate this compound and the internal standard using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode, as appropriate for this compound.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Tolerability

In Phase I studies involving healthy male volunteers, inhaled this compound was well-tolerated. There were no major systemic effects on heart rate or blood pressure observed. The targeted delivery to the lungs is intended to minimize the risk of systemic side effects, such as hypotension, which can be associated with oral vasodilators. A Phase 2 study (PHocus) is currently underway to further evaluate the safety and efficacy of inhaled this compound in patients with PH associated with interstitial lung disease (PH-ILD).

References

- 1. Pharmacokinetics and Lung Deposition After Administration of Inhaled this compound (BAY 1237592): Results from Randomized Phase I Studies in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of 3 Methods to Induce Acute Pulmonary Hypertension in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assessment of Mosliciguat's sGC Activation Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of various physiological processes, including vasodilation, and inhibition of platelet aggregation and inflammation[1][2][3]. sGC, a heterodimeric heme-containing enzyme, is the primary receptor for NO[4][5]. Upon NO binding to its ferrous (Fe²⁺) heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.

However, under conditions of oxidative stress, which are prevalent in many cardiovascular and pulmonary diseases, the sGC heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO. This state is often referred to as apo-sGC. Pharmacological agents have been developed to target this pathway. sGC stimulators, such as riociguat, require the presence of the reduced heme group to enhance sGC activity. In contrast, sGC activators work independently of NO and the heme group, directly activating the oxidized or heme-free forms of the enzyme.

Mosliciguat (BAY 1237592) is a novel, potent sGC activator specifically designed to target the NO-insensitive (oxidized or heme-free) apo-sGC. This unique mechanism of action makes it a promising therapeutic candidate for diseases characterized by oxidative stress where traditional NO-based therapies may be less effective. These application notes provide detailed protocols for in vitro assays designed to characterize and quantify the sGC activation potential of this compound.

sGC Activation Signaling Pathway

The diagram below illustrates the NO-sGC-cGMP signaling cascade, highlighting the different states of the sGC enzyme and the distinct mechanisms of action for NO, sGC stimulators, and sGC activators like this compound.

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Protocol 1: Biochemical sGC Activity Assay with Purified Enzyme

This assay directly measures the enzymatic activity of purified sGC by quantifying the conversion of radiolabeled [α-³²P]GTP to [α-³²P]cGMP. It is the gold standard for determining the direct effect of a compound on enzyme kinetics.

Experimental Workflow

Caption: Workflow for the biochemical sGC activity assay.

Detailed Methodology

-

Preparation of sGC: Use purified recombinant sGC (e.g., from rat or human source). For experiments under oxidizing conditions, pre-incubate the purified sGC with 10 µM of the heme oxidant ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) for 10 minutes at 37°C to generate the NO-insensitive, oxidized form of the enzyme.

-

Reaction Mixture: Prepare a reaction mixture (final volume 100 µL) containing 50 mM TEA buffer (pH 7.4), 1 mM EDTA, 10 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), 2 mM GTP, [α-³²P]GTP (approx. 1-2x10⁵ cpm), 3 mM MgCl₂, and a GTP regenerating system (5 mM phosphocreatine, 50 µg/mL creatine phosphokinase).

-

Initiation of Reaction: Add the purified sGC (native or ODQ-treated) and varying concentrations of this compound (or control compounds like an NO donor, e.g., DEA/NO) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is within the linear range of cGMP formation.

-

Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

-

Separation and Quantification: Separate the produced [α-³²P]cGMP from the unreacted [α-³²P]GTP using sequential column chromatography (e.g., Dowex and alumina columns).

-

Data Analysis: Quantify the radioactivity of the eluted [α-³²P]cGMP using a liquid scintillation counter. Calculate the specific activity of sGC in pmol of cGMP formed per minute per milligram of enzyme protein.

Expected Data

The following table summarizes representative data to demonstrate this compound's specific activation of oxidized sGC.

| Treatment Condition | sGC State | Vehicle | DEA/NO (10 µM) | This compound (1 µM) | DEA/NO + this compound |

| sGC Specific Activity | Native (Reduced) | 10 ± 2 | 1250 ± 90 | 55 ± 8 | 1300 ± 110 |

| (pmol cGMP/min/mg) | Oxidized (ODQ) | 8 ± 1 | 25 ± 5 | 950 ± 75 | 970 ± 80 |

Protocol 2: Cell-Based cGMP Accumulation Assay

This assay measures the accumulation of intracellular cGMP in response to this compound in a whole-cell context, providing insights into compound permeability and activity in a physiological environment.

Experimental Workflow

Caption: Workflow for the cell-based cGMP accumulation assay.

Detailed Methodology

-

Cell Culture: Plate cells known to express sGC, such as primary rat aortic smooth muscle cells (RASMCs) or CHO cells stably expressing sGC subunits, in 96-well plates and grow to near confluence.

-

Pre-treatment: Wash cells with a serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX for 30 minutes to prevent the degradation of newly synthesized cGMP.

-